(S)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)-butyric acid
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Overview
Description
(S)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)-butyric acid is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains a Boc-protected amino group, a butyric acid backbone, and a 4-methyl-benzylsulfanyl substituent, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)-butyric acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the butyric acid backbone: The protected amino acid is then subjected to a series of reactions to introduce the butyric acid moiety. This may involve alkylation, oxidation, and other functional group transformations.
Introduction of the 4-methyl-benzylsulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired enantiomeric purity and overall product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Free amines, substituted amines
Scientific Research Applications
(S)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the development of chiral ligands and catalysts.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)-butyric acid depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and catalytic activity. In protein modification, it may form covalent bonds with specific amino acid residues, altering protein function and stability.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Boc-amino)-4-(benzylsulfanyl)-butyric acid
- (S)-2-(Boc-amino)-4-(4-chlorobenzylsulfanyl)-butyric acid
- (S)-2-(Boc-amino)-4-(4-methoxybenzylsulfanyl)-butyric acid
Uniqueness
(S)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)-butyric acid is unique due to the presence of the 4-methyl-benzylsulfanyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where precise control over molecular interactions is required.
Properties
IUPAC Name |
4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUGCVMBJYHYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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